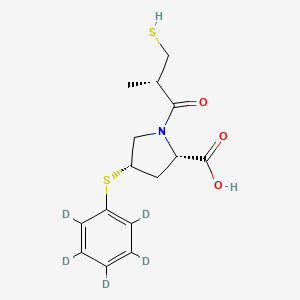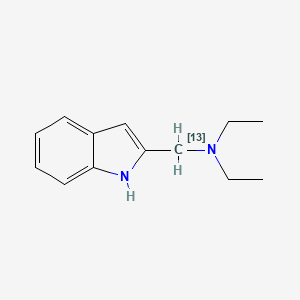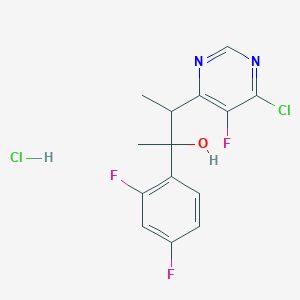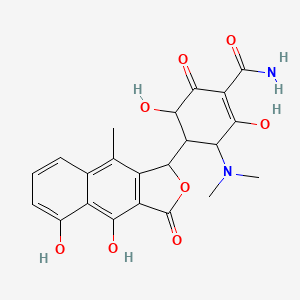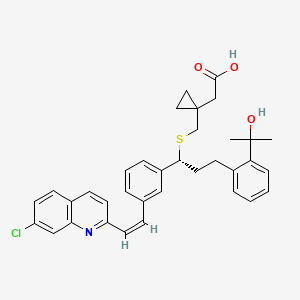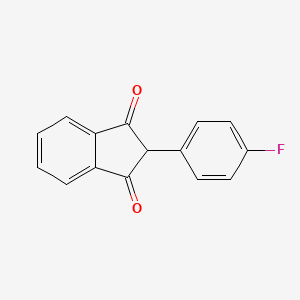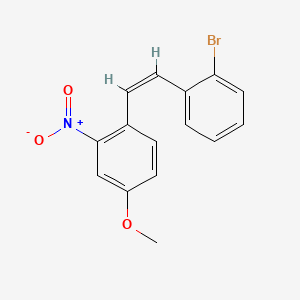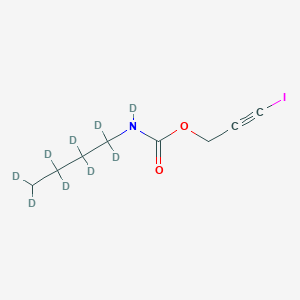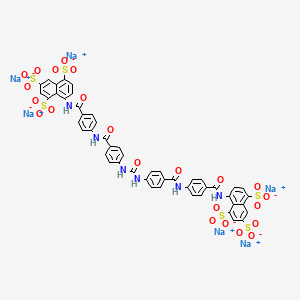
NF 279
Vue d'ensemble
Description
NF 279 is a compound extensively studied in the field of chemistry, particularly focusing on its synthesis, molecular structure, and various properties.
Synthesis Analysis
The synthesis of NF 279 and similar compounds involves complex chemical reactions and processes. Studies such as those by Eremets et al. (2004) and Riley et al. (2007) have explored the synthesis of nitrogen-based compounds under high temperatures and pressures, which might offer insights into similar methods for NF 279 synthesis (Eremets et al., 2004) (Riley, Op't Holt, & Merz, 2007).
Molecular Structure Analysis
Research on molecular structures, such as those conducted by Diercks and Yaghi (2017), provides insights into the molecular assembly and structure of compounds like NF 279 (Diercks & Yaghi, 2017).
Chemical Reactions and Properties
The chemical reactions and properties of NF 279 can be inferred from studies like those by Ikeda, Toganoh, and Furuta (2007), who examined the synthesis, reactivity, and properties of related compounds (Ikeda, Toganoh, & Furuta, 2007).
Physical Properties Analysis
Research such as that by Needham, Wei, and Seybold (1988) provides a comprehensive analysis of the physical properties of molecular compounds, which is relevant for understanding NF 279 (Needham, Wei, & Seybold, 1988).
Chemical Properties Analysis
The chemical properties of NF 279 can be explored through studies like that by Wu and Schultz (2009), who discuss the synthesis and properties of molecules with defined chemical characteristics (Wu & Schultz, 2009).
Applications De Recherche Scientifique
-
Drinking Water Treatment
- Field : Environmental Science
- Application : NF 279 is used in the treatment of drinking water . It’s a promising separation technique to produce drinking water from different types of water sources .
- Method : The development of materials/fabrication and applications of NF membranes in various scenarios including surface water treatment, groundwater treatment, water reuse, brackish water treatment, and point of use applications .
- Results : The technique has been successful in removing major pollutants such as hardness, pathogens, and natural organic matter, as well as micropollutants of major concern like disinfection byproducts, per- and polyfluoroalkyl substances, and arsenic .
-
Water Treatment in Agriculture
- Field : Agricultural Science
- Application : NF 279 is used in water treatment in agriculture . It stands out for its ability to effectively eliminate impurities, sediments, chemical effluents, and even hazardous substances like arsenic .
- Method : The selection of membranes with appropriate selectivity based on applications of interest are vital to achieving the highest separation efficiency .
- Results : The use of NF 279 has shown great promise in enhancing water quality, thereby contributing to sustainable agriculture .
-
Desalination of Brackish Water
- Field : Environmental Engineering
- Application : NF 279 is used in the desalination of brackish water .
- Method : Researchers have explored the effects of different NF membranes and operating conditions, as well as those of operation modes on treatment efficiency .
- Results : The studies have shown promising results in the desalination of brackish water .
Safety And Hazards
The safety data sheet for NF 279 was not available in the search results. It’s recommended to handle it with appropriate safety measures.
Orientations Futures
Please note that this information is based on the available web search results and may not be comprehensive or up-to-date.
Propriétés
IUPAC Name |
hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H36N6O23S6.6Na/c56-45(50-29-9-1-27(2-10-29)47(58)54-37-17-19-39(81(67,68)69)35-21-33(79(61,62)63)23-41(43(35)37)83(73,74)75)25-5-13-31(14-6-25)52-49(60)53-32-15-7-26(8-16-32)46(57)51-30-11-3-28(4-12-30)48(59)55-38-18-20-40(82(70,71)72)36-22-34(80(64,65)66)24-42(44(36)38)84(76,77)78;;;;;;/h1-24H,(H,50,56)(H,51,57)(H,54,58)(H,55,59)(H2,52,53,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78);;;;;;/q;6*+1/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMCMLNRWDKUDB-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)C(=O)NC6=CC=C(C=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H30N6Na6O23S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1401.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5311315 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



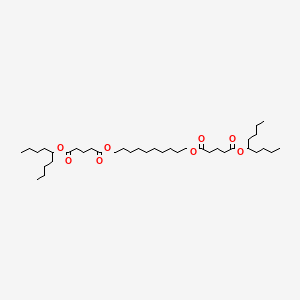

![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)
